

Gemlapodect's Modulation of Dopamine D2 Receptor Signaling: A Technical Overview

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Compound of Interest		
Compound Name:	Gemlapodect	
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Introduction

Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently under investigation for the treatment of neurological and psychiatric disorders, most notably Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering)[1][2]. Developed by Noema Pharma after being in-licensed from Roche, Gemlapodect represents a novel therapeutic approach by indirectly modulating dopamine D2 receptor signaling, a key pathway implicated in these conditions[3][4]. Unlike traditional antipsychotics that directly block dopamine receptors, Gemlapodect's mechanism of action offers the potential for a more targeted effect with an improved side-effect profile, particularly concerning metabolic issues[5]. This technical guide provides a comprehensive overview of Gemlapodect's effect on dopamine D2 receptor signaling, summarizing available data and outlining key experimental methodologies.

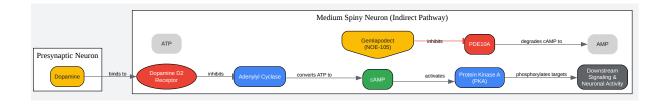
Mechanism of Action: Indirect Modulation of D2 Receptor Signaling

Gemlapodect's primary target is the PDE10A enzyme, which is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control and reward processing[1]. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important intracellular second messengers.



The striatum is a key component of the basal ganglia and is involved in the "direct" and "indirect" pathways that regulate movement. Dopamine D2 receptors are predominantly found on MSNs of the indirect pathway. The binding of dopamine to D2 receptors inhibits the production of cAMP.

By inhibiting PDE10A, **Gemlapodect** prevents the breakdown of cAMP and cGMP in these neurons. The resulting increase in intracellular cAMP levels counteracts the inhibitory effect of D2 receptor activation. This leads to a modulation of the signaling cascade downstream of the D2 receptor, effectively dampening the overactive D2 receptor-mediated signaling that is thought to contribute to the symptoms of disorders like Tourette Syndrome[1]. This indirect modulation is a key differentiator from direct D2 receptor antagonists and is believed to contribute to **Gemlapodect**'s favorable tolerability profile[5].



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Caption: Gemlapodect's indirect modulation of D2 receptor signaling.

Preclinical Data

While a comprehensive public preclinical data package for **Gemlapodect** (NOE-105) is not available, reports from Noema Pharma confirm that a strong clinical and preclinical safety package was generated by Roche prior to in-licensing[3][4][6]. It has been stated that the ability of **Gemlapodect** to inhibit overactive D2 receptor-mediated motor behaviors has been confirmed in a number of experiments[1].

In Vitro Data



Specific quantitative data for **Gemlapodect**'s in vitro potency, such as its IC50 value for PDE10A inhibition, are not publicly disclosed. However, it is described as a potent and selective PDE10A inhibitor[1]. For context, other selective PDE10A inhibitors that have been evaluated in clinical trials have shown IC50 values in the low nanomolar to picomolar range.

Table 1: Representative In Vitro Data for a Selective PDE10A Inhibitor (Hypothetical Data for Illustrative Purposes)

Assay	Parameter	Value
PDE10A Inhibition	IC50	< 1 nM
Selectivity Panel	>1000-fold selectivity over other PDE families	-

| Receptor Binding Panel | Low affinity for a wide range of CNS receptors | - |

In Vivo Data

Preclinical studies in animal models are crucial for evaluating the therapeutic potential and mechanism of action of a drug candidate. For a compound like **Gemlapodect** targeting Tourette Syndrome, relevant animal models would likely involve those that exhibit tic-like behaviors or sensorimotor gating deficits. While specific results for **Gemlapodect** in such models have not been publicly released, the confirmation of its ability to inhibit D2 receptor-mediated motor behaviors suggests efficacy in relevant preclinical assays[1].

Clinical Data

Gemlapodect has undergone Phase I and Phase IIa clinical trials, with a Phase IIb trial currently ongoing for Tourette Syndrome.

Phase I Studies

Phase I trials in healthy volunteers have established that **Gemlapodect** is safe and well-tolerated.

Phase IIa Study (ALLEVIA-1)



The Phase IIa study was an open-label, single-arm trial that evaluated ascending doses of **Gemlapodect** (2.5 mg to 15 mg once daily) in patients with Tourette Syndrome. The primary endpoint was the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C), and a key secondary endpoint was the Yale Global Tic Severity Scale (YGTSS) Total Tic Score[5].

Table 2: Efficacy Results from the Phase IIa ALLEVIA-1 Study[5]

Patient Group	Primary Endpoint (TS-CGI-C)	Secondary Endpoint (YGTSS Total Tic Score)
All Patients (n=14)	57% showed tic improvement	Mean improvement of -7.8 points (p=0.009) from baseline

| Patients completing the study at the target clinical dose (10-15mg) (n=8) | 87.5% showed improvement (75% rated as much or very much improved) | Mean improvement of -12.8 points (p=0.003) from baseline |

No serious adverse events were reported, and the drug was well-tolerated, with no significant weight gain or metabolic changes observed[5].

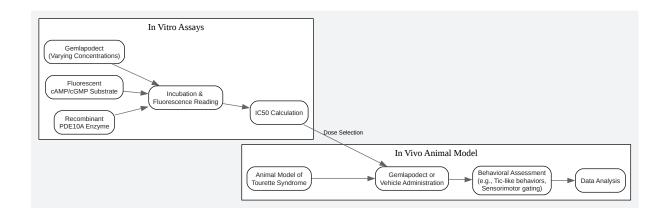
Experimental Protocols

Detailed protocols for the specific preclinical and clinical studies of **Gemlapodect** are not publicly available. However, based on standard practices for the development of PDE10A inhibitors for neurological disorders, the following methodologies would likely have been employed.

In Vitro PDE10A Inhibition Assay

A common method to determine the IC50 of a compound for PDE10A is a biochemical assay using a purified recombinant human PDE10A enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate. The reduction in fluorescence upon hydrolysis is monitored, and the inhibitory effect of different concentrations of **Gemlapodect** would be used to calculate the IC50 value.





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Caption: General experimental workflow for preclinical evaluation.

Animal Models of Tourette Syndrome

Various animal models can be used to assess the efficacy of a potential Tourette Syndrome treatment. These models often involve inducing tic-like stereotypies or measuring deficits in sensorimotor gating (prepulse inhibition).

- Dopamine Agonist-Induced Stereotypy: Rodents are administered a dopamine agonist (e.g., apomorphine or amphetamine) to induce repetitive, stereotyped behaviors. The ability of Gemlapodect to reduce these behaviors would be quantified.
- Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating,
 which is often impaired in Tourette Syndrome. A weak prestimulus (prepulse) should inhibit
 the startle response to a subsequent strong stimulus. The ability of **Gemlapodect** to restore
 deficits in PPI would be measured.

Clinical Trial Protocol (Phase IIb - NCT06315751)



The ongoing Phase IIb study is a randomized, double-blind, placebo-controlled trial designed to further evaluate the efficacy and safety of **Gemlapodect** in adults and adolescents with Tourette Syndrome[3].

- Participants: Individuals with a diagnosis of Tourette Syndrome.
- Intervention: Oral administration of Gemlapodect or a matching placebo.
- Primary Outcome Measure: Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.
- Key Secondary Outcome Measures: Include assessments of global improvement, quality of life, and safety and tolerability.

Conclusion

Gemlapodect (NOE-105) represents a promising and innovative approach to the treatment of Tourette Syndrome and other neurological disorders characterized by dysregulated dopamine signaling. Its mechanism as a PDE10A inhibitor allows for the indirect modulation of dopamine D2 receptor pathways, which may offer a more favorable safety and tolerability profile compared to direct dopamine antagonists. The positive results from the Phase IIa clinical trial are encouraging, and the ongoing Phase IIb study will provide more definitive evidence of its therapeutic potential. Further disclosure of preclinical data would provide a more complete picture of its pharmacological profile.

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